molecular formula C20H32O3 B1348229 2-(2,4-Di-tert-pentylphenoxy)butanoic acid CAS No. 13403-01-5

2-(2,4-Di-tert-pentylphenoxy)butanoic acid

Cat. No.: B1348229
CAS No.: 13403-01-5
M. Wt: 320.5 g/mol
InChI Key: PHCYXPLSQNMCRY-UHFFFAOYSA-N
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Description

2-(2,4-Di-tert-pentylphenoxy)butanoic acid is a useful research compound. Its molecular formula is C20H32O3 and its molecular weight is 320.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Genesis of Brønsted Acid Sites during Dehydration of 2-Butanol on Tungsten Oxide Catalysts

This study focuses on the formation of Brønsted acid sites and their role in catalysis, particularly in the dehydration of 2-butanol on tungsten oxide catalysts. Brønsted acid sites are crucial for various catalytic processes, including dehydration reactions (Baertsch et al., 2002).

Synthesis and Antioxidant Activity of 2,6-Di-tert-butylphenol Derivatives

This research involves the synthesis of new compounds bearing 2,6-di-tert-butylphenol moieties and evaluating their antioxidant activities. Such studies highlight the potential of structurally similar compounds in developing antioxidants (Shakir et al., 2014).

Synthesis and Application of Phthalocyanines

Phthalocyanines with specific substituents, including those resembling parts of the queried compound, are synthesized for applications such as volatile organic compound detection. This demonstrates the utility of such compounds in materials science and sensor technology (Spadavecchia et al., 2003).

Optical Gating of Photosensitive Synthetic Ion Channels

A study on the use of photolabile protecting groups, like 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, for optical gating in nanofluidic devices offers insights into the applications of similar compounds in the development of light-responsive materials (Ali et al., 2012).

Degradation of Environmental Contaminants

Research on the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) in environmental settings, using methods such as low temperature plasma coupled with photocatalysis, could provide a framework for studying the environmental fate or degradation mechanisms of structurally related compounds (Li et al., 2015).

Properties

IUPAC Name

2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-8-16(18(21)22)23-17-12-11-14(19(4,5)9-2)13-15(17)20(6,7)10-3/h11-13,16H,8-10H2,1-7H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCYXPLSQNMCRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OC1=C(C=C(C=C1)C(C)(C)CC)C(C)(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50864396
Record name Butanoic acid, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13403-01-5
Record name 2-[2,4-Bis(1,1-dimethylpropyl)phenoxy]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13403-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013403015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanoic acid, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2,4-bis(tert-pentyl)phenoxy]butyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.163
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The above ethyl 2-(2,4-di-t-amylphenoxy)butyrate (317.9 g) and 27% aqueous sodium hydroxide (401.4 g) were placed in a 3-liter flask. The mixture was kept at 98° C. for 6 hours, and the hydrolysis reaction was completed. After completion of the reaction, the mixture was adjusted to pH 2 or lower by the addition of 40% aqueous sulfuric acid (349.9 g) and water (250 g), and toluene (317.9 g) was added thereto, followed by extraction. The water layer was separated with a separatory funnel, and the toluene layer was washed with water (317.9 g). Then, the toluene layer was concentrated by distillation under ordinary pressure for the removal of toluene, which afforded a concentrated solution (357.6 g) of the carboxylic acid compound in toluene. The analysis revealed that the concentrated solution contained the desired carboxylic acid compound in a yield of 99% on the basis of the raw material ester compound.
Quantity
317.9 g
Type
reactant
Reaction Step One
Quantity
401.4 g
Type
reactant
Reaction Step One
Quantity
349.9 g
Type
reactant
Reaction Step Two
Name
Quantity
250 g
Type
reactant
Reaction Step Two
Quantity
317.9 g
Type
solvent
Reaction Step Two
Yield
99%

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